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chloride hydrochloride

CAS No.: 2763751-03-5

Cat. No.: B6610541

Get Quote

Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic selection of building blocks is critical for optimizing

the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Ethoxypyridine-3-

sulfonyl chloride (CAS: 1803587-04-3) has emerged as a highly versatile electrophilic scaffold.

It is primarily utilized for the synthesis of primary sulfonamides and complex sulfonylureas.

The structural design of this building block offers three distinct advantages:

The Pyridine Core: Unlike traditional phenyl rings, the nitrogen-containing pyridine

heterocycle lowers the overall lipophilicity ( logP ) of the resulting drug candidate, enhancing

aqueous solubility and providing a critical hydrogen-bond acceptor for target engagement.

The 4-Ethoxy Substituent: This group provides tunable steric bulk and lipophilicity. In enzyme

active sites, the ethoxy chain can project into hydrophobic sub-pockets, increasing target

residence time and selectivity.
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The Sulfonyl Chloride Moiety: As a highly reactive electrophile, it enables rapid, high-yielding

coupling with various nucleophiles (amines, ammonia) under mild conditions[1].

Table 1: Physicochemical & Structural Profile
Property Value / Description

Chemical Formula C₇H₈ClNO₃S

Molecular Weight 221.66 g/mol

Monoisotopic Mass 220.99 Da

CAS Number 1803587-04-3

Physical State
Solid (Often handled as a hydrochloride salt to

improve stability)[1]

Primary Reactivity Electrophilic sulfonylation

Storage Conditions
Moisture-sensitive; store under inert gas at 2–8

°C to prevent hydrolysis

Application I: Development of Carbonic Anhydrase
(CA) Inhibitors
Mechanistic Overview
Primary sulfonamides ( R−SO2​NH2​) are the classical pharmacophore for inhibiting Carbonic

Anhydrase (CA) metalloenzymes. The deprotonated sulfonamide nitrogen coordinates directly

with the catalytic zinc ion ( Zn2+ ) in the enzyme's active site, displacing the zinc-bound water

molecule necessary for hydration of CO2​.

Derivatizing 4-ethoxypyridine-3-sulfonyl chloride into 4-ethoxypyridine-3-sulfonamide yields a

potent inhibitor scaffold. Transcriptional response and target profiling databases (such as

ChemPert PAWS) have explicitly linked 4-ethoxypyridine-3-sulfonamide to the inhibition of

specific Carbonic Anhydrase isoforms, notably CA II, CA XII, and CA XIV[2]. The 4-ethoxy

group is hypothesized to interact favorably with the hydrophobic half of the CA active site,

driving isoform selectivity.
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Protocol A: Synthesis of 4-Ethoxypyridine-3-
Sulfonamide
This protocol describes the ammonolysis of the sulfonyl chloride to yield the primary

sulfonamide.

Step-by-Step Methodology:

Preparation & Cooling: In a flame-dried round-bottom flask equipped with a magnetic stir bar,

dissolve 4-ethoxypyridine-3-sulfonyl chloride (1.0 eq) in anhydrous Tetrahydrofuran (THF)

under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath. Causality:

Cooling is critical to suppress the exothermic nature of the reaction and minimize competitive

hydrolysis of the sulfonyl chloride by trace moisture.

Ammonolysis: Dropwise add a solution of ammonia in methanol (7.0 N, 5.0 eq). Causality: A

large excess of ammonia is required because it acts as both the nucleophile and the acid

scavenger to neutralize the HCl byproduct, preventing the degradation of the pyridine ring.

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room

temperature. Stir for 2–4 hours. Validate reaction progress via Thin Layer Chromatography

(TLC) using 50% Ethyl Acetate in Hexanes, visualizing with UV light (254 nm).

Workup & Isolation: Once the starting material is consumed, concentrate the mixture under

reduced pressure to remove THF and excess ammonia. Partition the crude residue between

Ethyl Acetate and saturated aqueous NaHCO3​. Extract the aqueous layer twice with Ethyl

Acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​,

filter, and concentrate in vacuo. The resulting 4-ethoxypyridine-3-sulfonamide is typically

isolated in high purity (>95%) and can be used directly in downstream applications.

Application II: Synthesis of NLRP3 Inflammasome
Inhibitors
Mechanistic Overview
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The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a

multiprotein complex responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-

18. Aberrant NLRP3 activation is a key driver in diseases such as Cryopyrin-Associated

Periodic Syndromes (CAPS), Alzheimer's disease, and Type 2 Diabetes[3].

Sulfonylureas (containing the R−SO2​NH−CO−NH−R′ motif) have been identified as potent

inhibitors of the NLRP3 inflammasome. They function by blocking the oligomerization of the

ASC adaptor protein, thereby preventing Caspase-1 activation[3]. 4-Ethoxypyridine-3-

sulfonamide is utilized as a critical intermediate to synthesize next-generation

diarylsulfonylureas. These compounds are often formulated as potassium salts to enhance

their solubility and bioavailability as active pharmaceutical ingredients[4].
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Figure 1: Mechanism of action for sulfonylurea-based NLRP3 inflammasome inhibitors.

Protocol B: Synthesis of NLRP3-Targeting Sulfonylurea
(Potassium Salt)
This protocol details the base-promoted coupling of the sulfonamide with an isocyanate to form

a sulfonylurea.
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Step-by-Step Methodology:

Preparation: In a flame-dried flask, dissolve 4-ethoxypyridine-3-sulfonamide (1.0 eq) in

anhydrous N,N-Dimethylformamide (DMF) or THF under an inert atmosphere.

Deprotonation: Add Potassium tert-butoxide (t-BuOK, 1.1 eq) in one portion at room

temperature. Stir the mixture for 30 minutes. Causality: t-BuOK is a strong, sterically

hindered base that selectively deprotonates the sulfonamide nitrogen. This dramatically

increases the nucleophilicity of the nitrogen atom, preparing it for attack on the electrophilic

isocyanate carbon. Furthermore, the potassium counterion facilitates the direct formation of

the pharmaceutically acceptable potassium salt[4].

Isocyanate Coupling: Slowly add the target isocyanate (e.g., 4-isocyanato-1,2,3,5,6,7-

hexahydro-s-indacene, 1.1 eq) to the reaction mixture[3].

Reaction Monitoring: Stir the reaction at room temperature for 12–16 hours. Monitor the

conversion via LC-MS, looking for the mass of the desired sulfonylurea anion.

Isolation & Self-Validation: Pour the crude reaction mixture into a 10-fold volume of cold

Methyl tert-butyl ether (MTBE). Causality: The potassium salt of the sulfonylurea is highly

polar and will precipitate out of the non-polar MTBE, while unreacted isocyanate and DMF

remain in solution. Filter the resulting white solid, wash extensively with cold MTBE, and dry

under high vacuum to afford the pure NLRP3 inhibitor[3].
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Figure 2: Two-step synthetic workflow from sulfonyl chloride to target sulfonylurea.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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